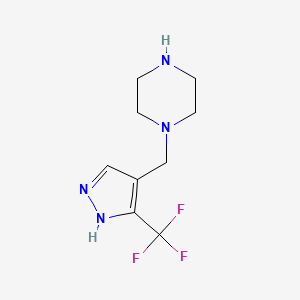
1-((3-(Trifluormethyl)-1H-pyrazol-4-yl)methyl)piperazin
Übersicht
Beschreibung
“1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine” is a chemical compound that belongs to the class of phenylpiperazines . It is often used in combination with benzylpiperazine (BZP) and other analogues, and is sold as an alternative to the illicit drug MDMA (“Ecstasy”) .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are often used as key structural motifs in active agrochemical and pharmaceutical ingredients . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, has also been reported .
Molecular Structure Analysis
The molecular structure of “1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine” can be analyzed using various computational methods . The compound is a derivative of piperazine, with a trifluoromethyl group attached to the phenyl ring .
Chemical Reactions Analysis
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It also reacts violently with water, liberating toxic gas .
Physical and Chemical Properties Analysis
The base form of the compound is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid . The solubility properties of the compound can be utilized to extract diluents and adulterants .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: c-Met-Inhibition
Diese Verbindung wurde im Bereich der medizinischen Chemie eingesetzt, insbesondere wegen ihrer inhibitorischen Wirkungen auf den c-Met-Rezeptor . Der c-Met-Rezeptor ist für seine Rolle bei der Entstehung und Metastasierung von Krebs bekannt, was Inhibitoren für die Krebsforschung und die potenzielle Entwicklung von Therapien wertvoll macht.
Angstlösende und Anti-aggressive Wirkungen
Forschungsergebnisse deuten darauf hin, dass Derivate dieser Verbindung angstlösende und anti-aggressive Wirkungen zeigen . Diese Eigenschaften sind für die Entwicklung neuer Medikamente gegen Angststörungen und zur Kontrolle von Aggression von Bedeutung.
Modulation von GABA-A-Rezeptoren
Die Verbindung hat eine Aktivität bei der Modulation von GABA-A-Rezeptoren gezeigt . Dies ist besonders relevant in der Forschung zu neurologischen Erkrankungen und könnte zur Entwicklung neuer Behandlungen für Erkrankungen wie Epilepsie führen.
Fluoreszierende Sonden
Aufgrund ihrer strukturellen Eigenschaften kann diese Verbindung verwendet werden, um fluoreszierende Sonden zu erzeugen . Diese Sonden sind wichtige Werkzeuge in der Biochemie und Zellbiologie, um biologische Prozesse in Echtzeit zu visualisieren und zu verfolgen.
Polymerchemie
Die Verbindung dient als Struktureinheit in Polymeren . Ihre Einarbeitung in Polymere kann die physikalischen Eigenschaften beeinflussen und zur Herstellung von Materialien mit bestimmten gewünschten Eigenschaften führen.
Serotonin-freisetzendes Mittel
Ähnlich wie ihre Analoga wirkt diese Verbindung als Serotonin-freisetzendes Mittel . Diese Anwendung ist entscheidend für das Verständnis der Mechanismen der Stimmungsregulation und könnte zur Behandlung von Stimmungsstörungen beitragen.
Auswirkungen auf physikalisch-chemische Eigenschaften
Die Einarbeitung dieser Verbindung in andere Moleküle kann ihre physikalisch-chemischen Eigenschaften erheblich beeinflussen . Dies ist wichtig für das Medikamentendesign und beeinflusst Löslichkeit, Stabilität und das gesamte pharmakokinetische Profil.
Synthetische Chemie
Die Piperazin-Einheit wird in der synthetischen Chemie häufig verwendet, da sie einfach zu handhaben ist und dem endgültigen Molekül strukturelle und konformationelle Eigenschaften verleihen kann . Dies macht es zu einem wertvollen Baustein bei der Synthese einer Vielzahl von Verbindungen.
Wirkmechanismus
Target of Action
The primary target of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine, also known as Trifluoromethylphenylpiperazine, is the serotonin receptor . This compound has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . Serotonin receptors are crucial in regulating mood, anxiety, and happiness.
Mode of Action
1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine functions as a full agonist at all serotonin receptor sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, leading to an increase in the effects of serotonin. It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Pharmacokinetics
The pharmacokinetics of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine involve its metabolism in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 These enzymes help to break down the compound and facilitate its elimination from the body
Result of Action
The activation of serotonin receptors by 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine can lead to various molecular and cellular effects. These include changes in mood and anxiety levels, as well as potential effects on thermoregulation and the cardiovascular system . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These interactions are primarily agonistic, meaning that 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine mimics the action of serotonin by stimulating these receptors.
Cellular Effects
The effects of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to evoke the release of serotonin, thereby affecting neurotransmission and mood regulation . Additionally, it alters thermoregulation and has weak effects on the cardiovascular system .
Eigenschaften
IUPAC Name |
1-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4/c10-9(11,12)8-7(5-14-15-8)6-16-3-1-13-2-4-16/h5,13H,1-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGBJWNWSESQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(NN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


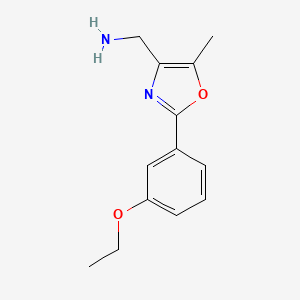
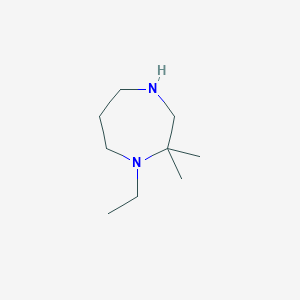

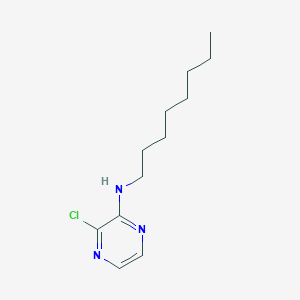


![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471721.png)
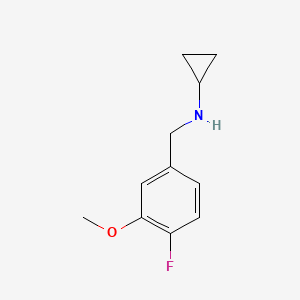
![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)
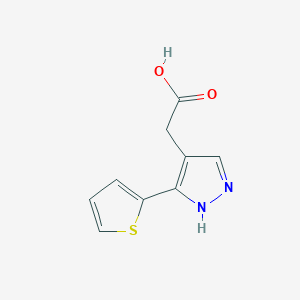
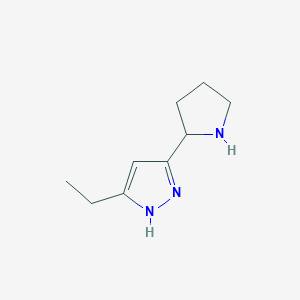
![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)

